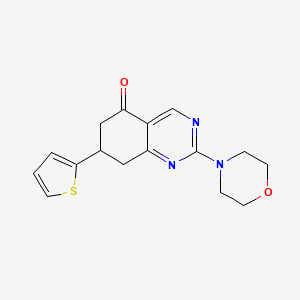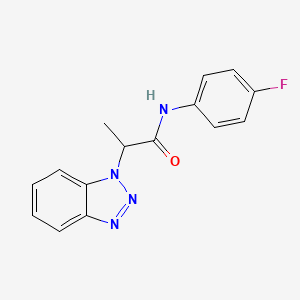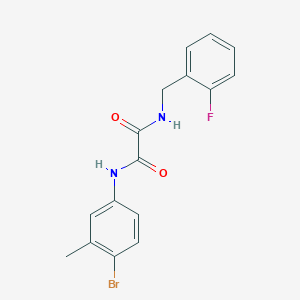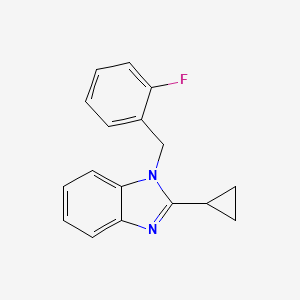![molecular formula C11H17Cl2NO B4389156 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4389156.png)
2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride
Übersicht
Beschreibung
2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride, commonly known as AG1478, is a small-molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, including non-small cell lung cancer, breast cancer, and colon cancer. AG1478 has been extensively studied for its potential as an anti-cancer agent, as well as its role in other biological processes.
Wirkmechanismus
AG1478 selectively binds to the ATP-binding site of the 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells. AG1478 has been shown to have a higher affinity for 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride than other tyrosine kinase inhibitors, such as erlotinib and gefitinib.
Biochemical and Physiological Effects:
AG1478 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. AG1478 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer effects, AG1478 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
AG1478 has several advantages as a research tool. It is a highly selective inhibitor of 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride, with minimal off-target effects. It has also been extensively studied in vitro and in vivo, with a well-established mechanism of action. However, AG1478 has some limitations as a research tool. It is a small molecule that may have limited bioavailability and pharmacokinetic properties in vivo. It also has a short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on AG1478. One area of interest is the development of more potent and selective 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride inhibitors that can overcome resistance to current therapies. Another area of interest is the use of AG1478 in combination with other targeted therapies or immunotherapies for the treatment of cancer. AG1478 may also have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is needed to fully understand the potential of AG1478 as a research tool and therapeutic agent.
Wissenschaftliche Forschungsanwendungen
AG1478 has been widely used in scientific research to investigate the role of 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride in various biological processes. It has been shown to inhibit 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride autophosphorylation and downstream signaling pathways, leading to growth arrest and apoptosis in cancer cells. AG1478 has also been used to study the effects of 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride inhibition on cell migration, invasion, and angiogenesis.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJIMLSFZCGJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4389073.png)



![1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4389104.png)
![{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389106.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4389109.png)
![1,4-dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4389113.png)

![3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B4389123.png)

![4-methyl-N-{[(2-methylphenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4389164.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4389169.png)